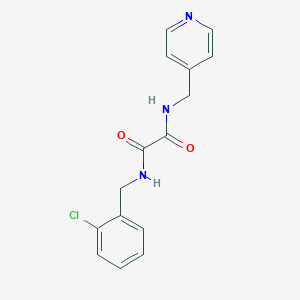
1,3-Thiazinane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazinane hydrochloride: is a heterocyclic compound containing a six-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its role in various chemical reactions. The hydrochloride form is often used to enhance the compound’s stability and solubility in aqueous solutions.
Mechanism of Action
Target of Action
1,3-Thiazinane hydrochloride is a compound that has been found to interact with homocysteine and its thiolactone . Homocysteine is an amino acid that plays a crucial role in many biochemical reactions in the body, including the synthesis of proteins, nucleic acids, and lipids .
Mode of Action
This compound is reactive towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids . This compound, in particular, forms an adduct with homocysteine, its thiolactone, and formaldehyde, resulting in the formation of 1,3-thiazinane-4-carboxylic acid .
Biochemical Pathways
The formation of 1,3-thiazinane-4-carboxylic acid from homocysteine and its thiolactone involves the reaction of these compounds with aldehydes . This reaction is part of the larger biochemical pathway involving the metabolism of amino acids and their cyclic thioesters .
Pharmacokinetics
It has been detected in human urine, suggesting that it is metabolized and excreted by the body .
Action Environment
The action of this compound is influenced by the aqueous environment in which it is present . Factors such as pH and the presence of other compounds, particularly aldehydes, can affect its reactivity and the formation of 1,3-thiazinane-4-carboxylic acid .
Biochemical Analysis
Biochemical Properties
1,3-Thiazinane hydrochloride is known to be reactive towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids This suggests that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the compound’s mechanism of action are not yet clear.
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that the compound is reactive towards aldehydes, suggesting that it may be involved in certain metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazinane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment can yield 1,3-thiazinane derivatives . Another method involves the use of gold catalysis to form 1,3-thiazine or 1,3-thiazinane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazinane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazinane ring.
Scientific Research Applications
1,3-Thiazinane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound exhibit antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
1,3-Thiazinane hydrochloride can be compared with other similar compounds, such as:
1,2-Thiazinane: Contains the sulfur and nitrogen atoms in adjacent positions.
1,4-Thiazinane: Contains the sulfur and nitrogen atoms separated by two carbon atoms.
1,3-Thiazine: An unsaturated analog with a double bond in the ring.
The uniqueness of this compound lies in its specific ring structure and the position of the heteroatoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-thiazinane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-2-5-4-6-3-1;/h5H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXCDJIEWCRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCSC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-34-0 |
Source


|
| Record name | 1,3-thiazinane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)

![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)
![1-(1-pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2967085.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2967086.png)
![3-tert-butyl-6-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2967090.png)


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide](/img/structure/B2967097.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2967101.png)

![3-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B2967103.png)

